Helicin

Catalog No.
S529825
CAS No.
618-65-5
M.F
C13H16O7
M. Wt
284.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helicin

CAS Number

618-65-5

Product Name

Helicin

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

BGOFCVIGEYGEOF-UJPOAAIJSA-N

SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Helecin; Helicin

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Description

The exact mass of the compound Helicin is 284.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Chemical Properties:

  • Researchers are interested in understanding the biosynthetic pathway by which plants produce helicin. This knowledge could contribute to the development of new methods for producing penicillin or other antibiotics.(Source: )
  • Studies have investigated the chemical structure and reactivity of helicin, particularly its ability to undergo hydrolysis (breakdown by water) to release benzoic acid and benzaldehyde.(Source: )

Potential Research Applications:

  • Helicin may serve as a substrate for enzymes involved in the breakdown of aromatic compounds. Studying how enzymes interact with helicin can provide insights into these enzymatic processes.(Source: )
  • Helicin's ability to break down into benzoic acid and benzaldehyde suggests it could be a precursor for the synthesis of other aromatic compounds in research settings.

Helicin is a naturally occurring phenolic compound with the chemical formula C₁₃H₁₆O₇. It is derived from salicin, a compound found in willow bark and other plants. Helicin is characterized by its unique structure, which includes a benzylic hydroxy group that is oxidized to form the compound. This modification contributes to its distinct properties and potential applications in various fields, particularly in biochemistry and pharmacology.

The mechanism of action of helicin within the body remains unclear. Initial research proposed that it could break down into salicylaldehyde (the active component of aspirin) and exert similar pain-relieving effects []. However, this hasn't been conclusively proven.

That are essential for its characterization and application. One notable reaction involves its interaction with copper(II) sulfate, leading to the formation of a thiosemicarbazone derivative. In this reaction, helicin is hydrolyzed to yield salicylaldehyde thiosemicarbazone, demonstrating its reactivity with metal ions and potential for complexation . Additionally, helicin can participate in redox reactions due to the presence of hydroxyl groups, allowing it to act as an electron donor or acceptor in various chemical environments.

Helicin exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have indicated that it possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics. Furthermore, helicin has been shown to induce the expression of certain genes, which may enhance its efficacy in biological systems . Its antioxidant properties also contribute to its biological relevance, as it can scavenge free radicals and protect cells from oxidative stress.

The synthesis of helicin can be achieved through various methods. One common approach involves the oxidation of salicin using oxidizing agents such as potassium permanganate or hydrogen peroxide. This method effectively converts the benzylic hydroxy group into a carbonyl group, yielding helicin as a product . Another method includes enzymatic synthesis using specific enzymes that catalyze the conversion of salicin to helicin under mild conditions, which may offer advantages in terms of selectivity and environmental impact.

Helicin has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, helicin is being explored for use in developing new drugs.
  • Fluorescent Probes: Recent studies have utilized helicin as a basis for synthesizing fluorescent probes for detecting metal ions like copper and iron .
  • Research: Its unique chemical properties make it valuable in biochemical research, particularly in studies involving enzyme activity and metabolic pathways.

Interaction studies involving helicin primarily focus on its ability to form complexes with metal ions and other biological molecules. For instance, research has demonstrated that helicin can effectively bind to copper(II) ions, resulting in significant changes in fluorescence properties. This interaction not only serves as a detection method but also provides insights into the biochemical pathways where helicin may play a role . Additionally, studies on its interactions with proteins and nucleic acids are ongoing to explore its potential therapeutic applications.

Helicin shares similarities with several other phenolic compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsBiological ActivityUnique Aspects
SalicinContains a glucose moietyAntimicrobialPrecursor to helicin
QuercetinFlavonoid structure with multiple hydroxyl groupsAntioxidant, anti-inflammatoryBroad spectrum of biological activity
ResveratrolStilbene structure with two hydroxyl groupsAntioxidant, cardioprotectiveKnown for its effects on longevity

Helicin's uniqueness lies in its specific structural modifications from salicin and its distinct reactivity profile that differentiates it from these compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

284.08960285 g/mol

Monoisotopic Mass

284.08960285 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6N4TI8P9R5

Other CAS

618-65-5

Wikipedia

Helicin

Dates

Modify: 2023-08-15

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